Levopropoxyphene napsylate

Descripción general

Descripción

El napsilato de levopropoxifeno anhidro es un estereoisómero de propoxifeno, específicamente el enantiómero 2S, 3R. Históricamente se usó como antitusivo, un medicamento recomendado para el tratamiento de la tos y los trastornos respiratorios asociados . A diferencia de su enantiómero, dextropropoxifeno, que tiene efectos analgésicos, el levopropoxifeno exhibe principalmente propiedades antitusivas .

Métodos De Preparación

La síntesis de levopropoxifeno implica varios pasos clave:

Reacción de Mannich: La propiofenona reacciona con formaldehído y dimetilamina para formar la aminocetona correspondiente.

Reacción de Grignard: La aminocetona se somete a una reacción con bromuro de bencilmagnesio para producir un aminoalcohol.

Esterificación: El aminoalcohol se esterifica utilizando anhídrido propiónico para producir el compuesto final.

Análisis De Reacciones Químicas

Key Reactions:

-

Friedel-Crafts Acylation :

Benzene reacts with propionyl chloride (CH₃CH₂COCl) in the presence of AlCl₃ to form propiophenone. -

Mannich Reaction :

Propiophenone undergoes a reaction with formaldehyde (HCHO) and dimethylamine [(CH₃)₂NH] to yield an aminoketone intermediate. -

Grignard Reaction :

The aminoketone reacts with benzylmagnesium bromide (C₆H₅CH₂MgBr) to form an amino alcohol. -

Esterification :

The amino alcohol is esterified with propionic anhydride [(CH₃CH₂CO)₂O] to produce levopropoxyphene .

| Reaction Step | Reagents/Conditions | Product |

|---|---|---|

| Friedel-Crafts Acylation | AlCl₃, propionyl chloride | Propiophenone |

| Mannich Reaction | Formaldehyde, dimethylamine | Aminoketone intermediate |

| Grignard Reaction | Benzylmagnesium bromide | Amino alcohol |

| Esterification | Propionic anhydride | Levopropoxyphene propionate |

Metabolic Reactions

Levopropoxyphene undergoes hepatic metabolism, primarily through oxidation and conjugation :

Oxidation Pathways:

-

Cytochrome P450 Enzymes :

The tertiary amine group undergoes N-demethylation, forming metabolites with reduced antitussive activity. -

Aromatic Hydroxylation :

The naphthalene sulfonate moiety is hydroxylated at the 1- and 4-positions .

Conjugation Pathways:

-

Glucuronidation :

The hydroxylated metabolites form glucuronide conjugates for renal excretion.

| Metabolic Pathway | Enzymes Involved | Primary Metabolites |

|---|---|---|

| N-Demethylation | CYP3A4, CYP2D6 | N-Desmethyl levopropoxyphene |

| Aromatic Hydroxylation | CYP1A2 | 1-Hydroxy-naphthalenesulfonate |

| Glucuronidation | UGT1A1, UGT2B7 | Glucuronide conjugates |

Degradation and Stability

The compound is susceptible to hydrolysis and oxidation under specific conditions:

Hydrolysis:

-

Ester Hydrolysis :

The propionate ester bond hydrolyzes in acidic or alkaline media, yielding the free amino alcohol and propionic acid .

Oxidation:

-

Peroxide-Mediated Oxidation :

The tertiary amine oxidizes to an N-oxide derivative in the presence of hydrogen peroxide (H₂O₂) .

| Degradation Pathway | Conditions | Products |

|---|---|---|

| Ester Hydrolysis | Acidic/alkaline pH, heat | Amino alcohol + propionic acid |

| N-Oxidation | H₂O₂, room temperature | Levopropoxyphene N-oxide |

Receptor Interactions

Though not traditional chemical reactions, levopropoxyphene’s antitussive action involves non-covalent interactions :

-

Mu-Opioid Receptor Agonism : Binds weakly to μ-opioid receptors, inhibiting cough reflexes without significant analgesia .

-

Sigma-1 Receptor : Exhibits poor binding compared to other antitussives like dextromethorphan .

Comparative Reactivity

| Property | This compound | Dextropropoxyphene |

|---|---|---|

| Ester Hydrolysis Rate | Moderate (pH-dependent) | Slow (steric hindrance) |

| Metabolic Half-Life | 6–8 hours | 12–15 hours |

| Primary Use | Antitussive | Analgesic |

Research Gaps

Aplicaciones Científicas De Investigación

Analgesic Properties

Levopropoxyphene napsylate has been utilized for its pain-relieving effects, particularly in treating mild to moderate pain. Its mechanism involves modulation of opioid receptors, similar to other opioids, but it is considered less potent than traditional opioids like codeine .

Antitussive Use

The compound was also marketed as an antitussive agent, effective in suppressing coughs associated with respiratory tract disorders . However, it was withdrawn from the market due to safety concerns and the availability of more effective alternatives.

Treatment of Narcotic Addiction

This compound has been explored as a treatment option for narcotic addiction due to its morphine-like activity, which may help mitigate withdrawal symptoms .

Efficacy Studies

Clinical trials have demonstrated that this compound can provide analgesia comparable to that of acetaminophen but with a different side effect profile . A notable study reported adverse effects such as nausea at higher doses (100 mg six times daily) among participants with nonproductive coughs .

Safety and Side Effects

Despite its potential benefits, this compound has been associated with several adverse effects, including gastrointestinal disturbances and risks related to opioid use such as dependency and overdose . The compound's withdrawal from the market in the 1970s was largely due to these safety concerns.

Comparative Analysis with Other Opioids

| Property | This compound | Dextropropoxyphene | Codeine |

|---|---|---|---|

| Analgesic Potency | Moderate | Low | Moderate to High |

| Antitussive Activity | Yes | Yes | No |

| Risk of Dependency | Moderate | High | High |

| Common Side Effects | Nausea | Drowsiness | Constipation |

Mecanismo De Acción

El levopropoxifeno ejerce sus efectos antitusivos al unirse a receptores específicos en el cerebro, aunque se une mal al receptor sigma-1 en comparación con otros antitusivos . Los objetivos moleculares exactos y las vías involucradas en su mecanismo de acción no se comprenden completamente, pero se cree que implican la modulación de la liberación de neurotransmisores en el sistema nervioso central .

Comparación Con Compuestos Similares

Dextropropoxifeno: Exhibe efectos analgésicos y se usa como analgésico.

Propoxifeno: La mezcla racémica que contiene ambos enantiómeros, utilizada por sus propiedades analgésicas y antitusivas.

Otros compuestos similares incluyen:

Dextrometorfano: Otro antitusivo con un mecanismo de acción diferente.

Codeína: Un opioide utilizado por sus efectos analgésicos y antitusivos.

La singularidad del levopropoxifeno radica en su acción antitusiva específica sin efectos analgésicos significativos, lo que lo distingue de otros compuestos de su clase.

Actividad Biológica

Levopropoxyphene napsylate, a compound derived from levopropoxyphene, has been primarily studied for its antitussive properties and potential analgesic effects. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical findings supported by case studies and relevant research.

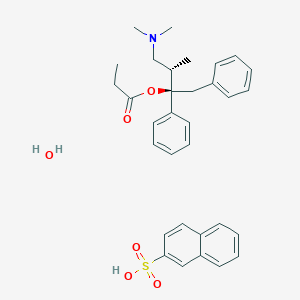

Chemical Structure and Properties

This compound is chemically characterized as o:-Z-4-dimethylamino-1,2-diphenyl-3-methyl-2-butanol propionate 2-naphthalenesulfonate hydrate . Its molecular formula is , with a molecular weight of approximately 339.47 g/mol . The compound exhibits chirality due to the presence of two chiral centers, with the biologically active form being the α-isomer .

This compound acts primarily as an agonist at opioid receptors, particularly the mu-opioid receptor. This interaction leads to several downstream effects:

- G-Protein Coupling : Upon binding to the receptor, levopropoxyphene induces the exchange of GDP for GTP in G-protein alpha subunits, activating various intracellular signaling pathways .

- Inhibition of Adenylate Cyclase : This results in decreased cyclic AMP levels, which is crucial for modulating pain and cough reflexes .

- Calcium Channel Modulation : The compound influences both N-type and L-type calcium channels, contributing to its analgesic effects .

Pharmacokinetics

The pharmacokinetics of this compound indicate that it undergoes significant hepatic metabolism. Key points include:

- Metabolism : Primarily metabolized in the liver via oxidation and conjugation processes .

- Half-life : The elimination half-life is variable but generally supports its use in chronic cough management.

- Bioavailability : While specific data on bioavailability is limited, it is inferred from similar compounds that it may exhibit moderate oral bioavailability .

Antitussive Efficacy

Clinical studies have demonstrated the effectiveness of this compound in treating chronic cough. A notable study reported that patients receiving this medication experienced significant reductions in cough frequency compared to placebo groups .

Analgesic Activity

Although primarily known for its antitussive properties, this compound also exhibits analgesic effects. Case studies have shown its potential in managing pain associated with narcotic addiction through morphine-like activity, although it was less effective than traditional opioids .

Side Effects and Toxicity

The side effects associated with this compound include:

- Common Side Effects : Drowsiness, fatigue, and ataxia have been frequently reported .

- Serious Adverse Effects : Rare cases of hepatotoxicity and allergic reactions necessitate monitoring during prolonged use .

Data Summary Table

| Property | Details |

|---|---|

| Chemical Name | This compound |

| CAS Number | 55557-30-7 |

| Molecular Formula | |

| Molecular Weight | 339.47 g/mol |

| Mechanism of Action | Mu-opioid receptor agonist |

| Primary Uses | Antitussive; potential analgesic |

| Common Side Effects | Drowsiness, fatigue, ataxia |

| Serious Adverse Effects | Hepatotoxicity (rare), allergic reactions |

Propiedades

Número CAS |

55557-30-7 |

|---|---|

Fórmula molecular |

C32H37NO5S |

Peso molecular |

547.7 g/mol |

Nombre IUPAC |

[(2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid |

InChI |

InChI=1S/C22H29NO2.C10H8O3S/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h6-15,18H,5,16-17H2,1-4H3;1-7H,(H,11,12,13)/t18-,22+;/m0./s1 |

Clave InChI |

VZPXFHVJUUSVLH-VNJAQMQMSA-N |

SMILES |

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.O |

SMILES isomérico |

CCC(=O)O[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O |

SMILES canónico |

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O |

Sinónimos |

(1R,2R)-1-benzyl-3-(dimethylamino)-2-methyl-1-phenylpropyl propanoate naphtalene-2-sulfonic acid (1R,2S)-1-Benzyl-3-dimethylamino-2-methyl-1-phenylpropyl propionate naphthalene-2-sulphonate monohydrate Hydrate, Levopropoxyphene 2-naphthalenesulfonate Hydrate, Levopropoxyphene Napsylate Levopropoxyphene Levopropoxyphene 2 naphthalenesulfonate Hydrate Levopropoxyphene 2-naphthalenesulfonate Hydrate Levopropoxyphene Napsylate Levopropoxyphene Napsylate Hydrate Napsylate Hydrate, Levopropoxyphene Napsylate, Levopropoxyphene Propoxyphene Hydrochloride, (R*,S*)-(+-)-Isomer Propoxyphene, (R*,S*)-(+-)-Isomer Propoxyphene, (R-(R*,S*))-Isome |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Are there other non-narcotic antitussive agents that act centrally, similar to Levopropoxyphene napsylate?

A2: Yes, the abstract lists several other compounds thought to share a central mechanism of action for cough suppression: Dextromethorphan hydrobromide, noscapine, pipazethate, carbetapentane, caramiphen, and oxalamine. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.